molecular formula C11H8O4 B3054181 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 58734-32-0

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3054181
CAS No.: 58734-32-0
M. Wt: 204.18 g/mol
InChI Key: JGVTUAUTAMXVAF-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 58734-32-0) is a coumarin derivative of significant interest in scientific research and development. This compound, with a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol, is characterized as a yellow to white solid with a melting point of 151 to 155 °C . It should be stored sealed in a dry environment at room temperature . As a member of the coumarin family, its core structure serves as a key scaffold in the development of novel organic compounds with diverse functionalities . One of its primary research applications is in the field of polymer science, where coumarin-3-carboxylic acids are investigated as high-performance photoinitiators in free radical polymerization (FRP) . When used in multi-component photoinitiating systems with iodonium salt and/or amine additives, these compounds can initiate the polymerization of acrylate and methacrylate monomers upon exposure to visible light from LEDs (e.g., 405 nm), making them valuable for developing energy-efficient and environmentally friendly polymer synthesis techniques, including 3D printing and the production of photocomposites . Furthermore, the coumarin nucleus is extensively explored for its biological potential. Research into structure-activity relationships (SAR) indicates that substituents at the C-3 and C-4 positions of the coumarin core are crucial for antibacterial activity . This makes this compound a valuable synthetic intermediate or precursor for designing and synthesizing new compounds aimed at combating multidrug-resistant (MDR) bacterial strains . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

8-methyl-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)11(14)15-9(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVTUAUTAMXVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504277
Record name 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58734-32-0
Record name 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure for Photoredox Synthesis

  • Reaction setup : Dissolve 8-methylcoumarin-3-carboxylic acid (0.1 mmol), 4-cyanopyridine (3.0 equiv), and Et3N (2.5 equiv) in anhydrous DMSO.
  • Catalyst loading : Add fac-Ir(ppy)3 (3 mol%) under argon atmosphere.
  • Irradiation : Expose to blue LED light for 48 h at 25°C.
  • Workup : Quench with NaHCO3, extract with CH2Cl2, and purify via silica chromatography (hexane:EtOAc = 2:1).

Performance metrics :

Parameter Value
Yield 74% (2 mmol scale)
Purity (HPLC) >98%
Reaction time 48 h

This method’s regioselectivity arises from the photocatalyst’s ability to generate aryl radicals that preferentially attack the coumarin’s C4 position.

Solid-State Synthesis and Crystal Engineering

The crystalline form of this compound has been characterized via single-crystal X-ray diffraction. Li et al. (2010) demonstrated that slow evaporation of ethanolic solutions produces crystals suitable for structural analysis.

Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P121/c1
Unit cell dimensions a = 5.1525 Å, b = 19.922 Å, c = 9.458 Å
β angle 100.468°
Hydrogen bonding O4–H4···O3 (1.818 Å, 167.0°)

The methyl group at C8 induces steric hindrance, favoring a planar coumarin core with π-π stacking distances of 3.45–3.78 Å.

Post-Functionalization via Carboxylic Acid Derivatives

The 3-carboxylic acid group enables further derivatization. RSC protocols describe converting the acid to mixed anhydrides using carbonyl diimidazole (CDI) in dichloroethane:

Anhydride formation :

  • React 8-methylcoumarin-3-carboxylic acid (0.3 mmol) with CDI (1.2 equiv) in DCE.
  • Stir under argon for 2 h at 25°C.
  • Isolate the anhydride via filtration (89% yield).

This intermediate facilitates amide bond formation with amines, expanding access to bioactive analogues.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

Method Yield (%) Purity (%) Scalability Green Metrics
Pechmann condensation 65–72 95 High Low (acid waste)
Photoredox catalysis 74 98 Moderate Moderate
Anhydride route 89 97 High High

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that coumarin derivatives possess significant antimicrobial properties. A study demonstrated that 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid exhibited activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Coumarins, including this compound, have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Potential
Recent studies have focused on the anticancer properties of coumarins. The structure of this compound allows it to interact with cellular targets involved in cancer progression. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines .

Photoinitiators in Polymerization

High-performance Photoinitiators
this compound has been utilized as a photoinitiator in free radical photopolymerization (FRP). Its ability to initiate polymerization under visible light irradiation makes it suitable for applications in coatings and adhesives. Studies show that it can effectively initiate the polymerization of acrylate and methacrylate monomers, leading to high conversion rates and rapid curing times .

Organic Synthesis

Synthesis of Coumarin Derivatives
The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various coumarin derivatives through reactions such as the Knoevenagel condensation and Vilsmeier-Haack reaction. These derivatives have applications in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various coumarins, including this compound, revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations. This finding supports its potential use in developing new antimicrobial agents.

Case Study 2: Photopolymerization Application

In a recent experiment, researchers utilized this compound as a photoinitiator in the polymerization of methacrylate monomers under LED light at 405 nm. The results indicated a high rate of polymerization with excellent final conversion rates, demonstrating its effectiveness as a photoinitiator.

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with DNA and proteins, affecting cellular processes and exhibiting potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Halogenated Derivatives
  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-87-3):
    • Molecular weight: 269.05 g/mol.
    • Bromine at the 6-position enhances electrophilic reactivity, making it useful in cross-coupling reactions. Its synthesis involves Meldrum’s acid and benzaldehyde derivatives under reflux conditions .
  • 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-86-2): Molecular weight: 259.04 g/mol. IR data show characteristic C=O and C-Cl stretches .
Methyl and Methoxy Derivatives
  • 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid :
    • Melting point (M.P.): 165–166°C.
    • Methyl at the 6-position reduces steric hindrance compared to 8-methyl analogs, favoring esterification or amidation reactions .
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid :
    • M.P.: 215–218°C.
    • Methoxy groups enhance resonance stabilization, as evidenced by distinct IR peaks at 1769 cm⁻¹ (C=O) and 1264 cm⁻¹ (C-O-C) .
Hydroxy Derivatives
  • 7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid :
    • M.P.: 270–271°C.
    • Adjacent hydroxy groups enable chelation with metal ions, relevant for antioxidant or enzyme-inhibitory applications. NMR data reveal deshielded aromatic protons due to electron-withdrawing effects .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
8-Methyl-2-oxo-2H-chromene-3-carboxylic acid 8-CH₃, 3-COOH 206.18 Not reported Inferred C=O stretch ~1740 cm⁻¹ (IR)
6-Bromo derivative 6-Br 269.05 200 ESI-HRMS: m/z 239.03429 (carboxylic acid)
8-Methoxy derivative 8-OCH₃ 222.18 215–218 IR: 1769 cm⁻¹ (C=O), 1264 cm⁻¹ (C-O-C)
6,8-Dichloro derivative 6-Cl, 8-Cl 259.04 Not reported InChI Key: WJEHZKIVHXRVSR-UHFFFAOYSA-N

Biological Activity

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₈O₄
  • CAS Number : 12609751

The compound features a chromene structure with a carboxylic acid functional group, contributing to its reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Notably:

  • Apoptogenic Role : Research indicates that this compound exhibits apoptogenic properties against murine ascitic carcinoma cells. The study demonstrated that it could induce apoptosis in cancer cells, suggesting its potential as an antitumor agent .
  • Inhibition of Phospholipase A2 : The compound irreversibly inhibits secreted phospholipase A2 (sPLA2) with an IC50 value of 3.1 nmol, indicating significant potential in mitigating tumor progression through modulation of inflammatory pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the chromene structure can enhance its anticancer efficacy. For instance, the introduction of various substituents at specific positions on the chromene ring has been linked to improved activity against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Studies have reported that the compound exhibits antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Comparative Efficacy : In comparative studies, this compound showed significant antimicrobial activity when compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of coumarin derivatives are well-documented, and this compound is no exception:

  • Scavenging Activity : The compound has demonstrated effective scavenging activity against free radicals in various assays (DPPH and ABTS), with IC50 values indicating strong antioxidant potential .
  • Structure Modification Impact : The antioxidant efficacy is enhanced by the presence of methoxy and methyl groups at positions 7 and 8 on the coumarin structure, which improve radical scavenging capabilities .

Case Studies and Research Findings

Study Findings Biological Activity
Prashanth et al. (2019)Induced apoptosis in murine ascitic carcinoma cellsAnticancer
Fonseca et al. (2010)Inhibited sPLA2 with IC50 = 3.1 nmolAntitumor
Martínez et al. (2016)Produced via green synthesis methods; moderate yieldsSynthesis
MDPI Review (2023)Significant DPPH scavenging activityAntioxidant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
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8-Methyl-2-oxo-2H-chromene-3-carboxylic acid

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